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Technical Guide: 2'-Oxoquinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Oxoquinine, a derivative of the well-known antimalarial compound quinine, belongs to the
quinolone class of heterocyclic compounds. While research on 2'-Oxoquinine itself is limited,
its structural similarity to other biologically active quinolones suggests potential applications in
medicinal chemistry and drug discovery. This technical guide provides a summary of the
available information on 2'-Oxoquinine, including its chemical identity and molecular structure.
Due to the scarcity of specific experimental data for this compound, this guide also presents
generalized experimental protocols and data for structurally related compounds to serve as a
reference for researchers.

Chemical Identity and Molecular Structure

2'-Oxoquinine is identified by the Chemical Abstracts Service (CAS) number 36508-93-7.[1] Its
molecular formula is C20H24N203, and its IUPAC name is 4-[(R)---INVALID-LINK--methyl]-6-
methoxyquinolin-2(1H)-one.[1]

Table 1: Physicochemical Properties of 2'-Oxoquinine
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Property Value Reference
CAS Number 36508-93-7 [1]
Molecular Formula C20H24N203 [1]
Molecular Weight 340.42 g/mol [1]

4-[(R)---INVALID-LINK--
IUPAC Name methyl]-6-methoxyquinolin- [1]
2(1H)-one

Below is the two-dimensional molecular structure of 2'-Oxoquinine:

Figure 1: Molecular Structure of 2'-Oxoquinine.

Experimental Protocols

Due to the limited availability of specific experimental protocols for 2'-Oxoquinine in the public
domain, the following section provides a generalized protocol for its synthesis based on
established methods for the oxidation of quinine and related alkaloids. Researchers should
note that optimization of these conditions for the specific synthesis of 2'-Oxoquinine will be

necessary.
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General Synthesis of 2'-Oxoquinine via Oxidation of
Quinine

This protocol is a representative method and may require optimization.

Materials:

Quinine

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or
potassium permanganate)

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetone)

Buffer solution (if required for pH control)

Reagents for work-up (e.g., sodium thiosulfate, sodium bicarbonate, brine)

Anhydrous sodium sulfate or magnesium sulfate

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Silica gel for column chromatography

Procedure:

Dissolve quinine in an appropriate anhydrous solvent in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

Slowly add a solution of the oxidizing agent in the same solvent to the reaction mixture with
constant stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion of the reaction, quench any excess oxidizing agent. For example, if using
m-CPBA, a solution of sodium thiosulfate can be added.
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» Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and
brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

» Purify the crude product by column chromatography on silica gel using an appropriate
solvent system to isolate 2'-Oxoquinine.

o Characterize the purified product using spectroscopic methods such as NMR, IR, and mass
spectrometry.

Quantitative Data

Specific quantitative biological data for 2'-Oxoquinine, such as IC50 values, is not readily
available in the reviewed literature. However, data for related quinolone and quinone
compounds can provide some context for potential biological activity.

Table 2: Biological Activity of Representative Quinolone and Quinone Derivatives (for reference

only)

Compound Class Target/Assay IC50/EC50 Reference
) o Antibacterial (various Varies (ug/mL to mM
Quinolone derivatives ) N/A
strains) range)
Naphthoquinone Anticancer (various ]
I . Varies (UM range) N/A
derivatives cell lines)
Quinolone-3- Antibacterial (various

) ) . Varies (ug/mL range) N/A
carboxylic acids strains)

Note: The data in this table is for general informational purposes and does not represent the
biological activity of 2'-Oxoquinine.

Signaling Pathways and Experimental Workflows
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Information regarding the specific interaction of 2'-Oxoquinine with cellular signaling pathways
is currently unavailable. The following diagram illustrates a general workflow for the synthesis
and characterization of 2'-Oxoquinine, as no specific biological pathways can be depicted
based on the available data.

Caption: General workflow for the synthesis, purification, characterization, and biological
evaluation of 2'-Oxoquinine.

Conclusion

This technical guide consolidates the currently available information on 2'-Oxoquinine. While
its basic chemical identity is established, there is a notable absence of detailed experimental
data regarding its synthesis, spectroscopic properties, and biological activity in publicly
accessible literature. The provided generalized protocols and reference data for related
compounds aim to facilitate future research into this potentially valuable molecule. Further
investigation is warranted to elucidate the specific properties and potential applications of 2'-
Oxoquinine in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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